3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Description
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a piperidinylsulfonylphenyl group
Properties
IUPAC Name |
3-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-17-12-14(18(21)22)6-9-16(17)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFNRDOGPNHJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692374 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-53-0 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-(piperidin-1-ylsulfonyl)aniline and 3-hydroxybenzoic acid.
Formation of Intermediate: The 4-(piperidin-1-ylsulfonyl)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a leaving group, followed by nucleophilic attack.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: Its derivatives can be used to study the effects of sulfonyl and hydroxy substitutions on biological activity.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides.
Receptor Binding: It can bind to receptors and modulate their activity, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylsulfonyl)aniline: Shares the piperidinylsulfonyl group but lacks the benzoic acid core.
3-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core but lacks the piperidinylsulfonyl group.
Uniqueness
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the piperidinylsulfonyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
